1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione
Description
1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-chlorophenyl group at position 1 and a 3,4-diethoxyphenylethylamino substituent at position 2.
Properties
CAS No. |
497141-52-3 |
|---|---|
Molecular Formula |
C22H25ClN2O4 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H25ClN2O4/c1-3-28-19-10-5-15(13-20(19)29-4-2)11-12-24-18-14-21(26)25(22(18)27)17-8-6-16(23)7-9-17/h5-10,13,18,24H,3-4,11-12,14H2,1-2H3 |
InChI Key |
LCZFVNDUBJSTQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Eticyclidine likely exerts its effects by antagonizing NMDA receptors in the central nervous system.
- It may alter glutamate neurotransmission, affecting cognition and perception.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrrolidine-2,5-dione scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with analogs described in the literature:
Anti-Convulsant Pyrrolidine-2,5-dione Derivatives
highlights 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives (e.g., 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione and 1-(4-acetylphenyl)-3-(salicyldehyde)-pyrrolidine-2,5-dione) as potent GABA-transaminase inhibitors. These compounds exhibit in vitro IC50 values of 100.5 ± 5.2 µM and 160.4 ± 6.2 µM, respectively, compared to the reference drug vigabatrin .
Key Observations :
- The target compound replaces the aryloxy group in with a 3,4-diethoxyphenylethylamino moiety. This substitution may alter receptor binding kinetics due to increased hydrophobicity and steric bulk.
- The absence of an acetyl group (present in analogs) at position 1 could reduce metabolic stability but enhance selectivity for non-GABAergic targets.
Key Observations :
- Halogenation (e.g., 4-fluorophenyl, 3,4-dichloro) in pesticide derivatives contrasts with the ethoxy and amino groups in the target compound, suggesting divergent biological targets.
Research Implications and Limitations
- Structural-Activity Relationships (SAR): The substitution pattern at position 3 (amino vs. aryloxy) significantly impacts biological activity. Amino groups may enable hydrogen bonding with neurological targets, while aryloxy groups favor enzyme inhibition .
- Data Gaps: No direct pharmacological data exist for the target compound in the provided evidence. Further in vitro studies are required to evaluate its GABA-transaminase inhibition, cytotoxicity, and metabolic stability.
- Contradictions : The same core scaffold is utilized in both anticonvulsant and pesticidal applications, underscoring the need for substituent-specific analysis to avoid off-target effects.
Biological Activity
1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H25ClN2O4
- Molecular Weight : 416.91 g/mol
- InChIKey : LCZFVNDUBJSTQE-UHFFFAOYSA-N
The compound features a pyrrolidine core with a chlorophenyl and diethoxyphenyl substituent, which may influence its biological properties.
Research indicates that compounds similar to 1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione exhibit various mechanisms of action:
- Enzyme Inhibition : In vitro studies have shown that related compounds can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
- Antimicrobial Activity : The compound has demonstrated moderate to strong antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis.
- Antioxidant Properties : Some derivatives have shown potential in scavenging free radicals, indicating possible applications in oxidative stress-related conditions .
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Screening :
A study evaluated the antibacterial properties of synthesized derivatives of similar compounds, revealing that certain derivatives exhibited significant inhibition against pathogenic strains. The most potent compounds had IC50 values significantly lower than the reference standard . -
Enzyme Inhibition Studies :
Research focused on the inhibition of urease and AChE indicated that specific modifications to the compound's structure could enhance inhibitory potency. The findings suggest that these compounds could be further developed into therapeutic agents for conditions such as Alzheimer’s disease and peptic ulcers . -
Pharmacological Evaluations :
Various studies have indicated that the compound's pharmacological profile includes anti-inflammatory and anticancer activities. For instance, one study reported that derivatives showed strong inhibitory effects on cancer cell proliferation in vitro .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
